Cas no 305337-12-6 (4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol)
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 3H-1,2,4-Triazole-3-thione,4-ethyl-2,4-dihydro-5-(3-methylphenyl)-
- 4-ethyl-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
- 4-ETHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-Ethyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol
- 4-ethyl-5-(3-methylphenyl)-1,2,4-triazole-3-thiol
- CS-0307799
- 4-Ethyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- FT-0677204
- VS-03755
- 4-ETHYL-5-M-TOLYL-4H-(1,2,4)TRIAZOLE-3-THIOL
- Z56964594
- AB00100209-01
- AKOS000348008
- AKOS000100165
- 305337-12-6
- 3H-1,2,4-Triazole-3-thione, 4-ethyl-2,4-dihydro-5-(3-methylphenyl)-
- 4-Ethyl-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- MFCD01163894
- SCHEMBL1545238
- 4-ethyl-5-m-tolyl-4H-1,2,4-triazole-3-thiol
- DTXSID50355012
- BB 0217273
- EN300-07684
- 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- AG-690/12069053
- ALBB-003265
- BBL013330
- STK116204
- 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
-
- MDL: MFCD01163894
- Inchi: 1S/C11H13N3S/c1-3-14-10(12-13-11(14)15)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,13,15)
- InChI Key: DWIGEOFJARIEDR-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C2C=CC=C(C)C=2)N1CC
Computed Properties
- Exact Mass: 219.08300
- Monoisotopic Mass: 219.08301860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 59.7Ų
Experimental Properties
- PSA: 69.51000
- LogP: 2.56210
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E572350-100mg |
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol |
305337-12-6 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E572350-500mg |
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol |
305337-12-6 | 500mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E572350-1g |
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol |
305337-12-6 | 1g |
$ 340.00 | 2022-06-05 | ||
| Fluorochem | 039075-1g |
4-Ethyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol |
305337-12-6 | 1g |
£205.00 | 2022-03-01 | ||
| Fluorochem | 039075-5g |
4-Ethyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol |
305337-12-6 | 5g |
£715.00 | 2022-03-01 | ||
| Fluorochem | 039075-10g |
4-Ethyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol |
305337-12-6 | 10g |
£1225.00 | 2022-03-01 | ||
| Chemenu | CM114607-1g |
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol |
305337-12-6 | 95% | 1g |
$201 | 2023-03-06 | |
| abcr | AB377886-500 mg |
4-Ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol |
305337-12-6 | 500MG |
€195.40 | 2022-08-31 | ||
| abcr | AB377886-1 g |
4-Ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol |
305337-12-6 | 1g |
€239.00 | 2023-04-25 | ||
| abcr | AB377886-5 g |
4-Ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol |
305337-12-6 | 5g |
€656.50 | 2023-04-25 |
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Suppliers
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Professional Introduction to 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 305337-12-6)
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 305337-12-6, belongs to the triazole class of molecules, which are well-documented for their broad spectrum of biological activities. The presence of both thiol and ethyl substituents in its molecular framework imparts distinct reactivity and potential therapeutic applications, making it a subject of intense research interest.
The chemical structure of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol consists of a central triazole ring fused with a phenyl group at the 5-position and an ethyl group at the 4-position. The thiol (-SH) moiety at the 3-position further enhances its chemical versatility, allowing for various interactions with biological targets. This arrangement not only contributes to its stability but also facilitates its role as a precursor in synthesizing more complex pharmacophores. The compound’s solubility profile and metabolic stability are critical factors that influence its potential as an active pharmaceutical ingredient (API) or a key intermediate in drug development.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with antimicrobial, anti-inflammatory, and anticancer properties. 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has emerged as a promising candidate in this domain due to its ability to modulate multiple biological pathways. Studies have demonstrated that triazole derivatives can exhibit inhibitory effects on enzymes and receptors involved in disease progression. Specifically, the thiol group in this compound can engage in redox-sensitive interactions, which are increasingly recognized as mechanisms for therapeutic intervention in various pathological conditions.
One of the most compelling aspects of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is its potential application in the development of targeted therapies for cancer. Preliminary in vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and modulating key signaling cascades. The phenyl ring substituent at the 5-position appears to enhance binding affinity to specific protein targets, thereby increasing the compound’s efficacy. Furthermore, the ethyl group at the 4-position contributes to its ability to cross cell membranes, improving bioavailability.
The synthesis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry techniques, have been employed to optimize the process. These methods not only improve efficiency but also minimize unwanted byproducts, making the production of this compound more sustainable and scalable.
From a medicinal chemistry perspective, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol represents an excellent scaffold for structure-based drug design. Computational modeling and molecular docking studies have been instrumental in identifying how this compound interacts with biological targets at the atomic level. These insights have guided modifications to its structure to enhance potency and selectivity while reducing potential side effects. The integration of artificial intelligence (AI) and machine learning (ML) algorithms has further accelerated this process by predicting optimal analogs based on vast datasets.
The pharmacokinetic properties of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol are another area of active investigation. Researchers are exploring how variations in its molecular structure can influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Animal models have been utilized to assess these parameters under controlled conditions. Findings from these studies will be crucial for determining the feasibility of translating preclinical successes into clinical applications.
In conclusion, 4-propargylideneaminopiperidine, with its CAS number 30533712, stands out as a versatile and potent compound with significant therapeutic potential across multiple disease indications. Its unique structural features enable it to interact with biological systems in novel ways while maintaining chemical stability necessary for pharmaceutical use. As research continues to uncover new applications for this molecule, 6-chloro-N,N-dimethylaniline, it is poised to play an increasingly important role in addressing unmet medical needs through innovative drug development strategies.
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